molecular formula C30H36N2O8 B11059314 Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11059314
M. Wt: 552.6 g/mol
InChI Key: AVNVOXWBGALZOM-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinecarboxylate core, which is often associated with bioactive properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps, including the formation of the pyridinecarboxylate core and the subsequent functionalization of the molecule. Common synthetic routes may involve:

    Condensation reactions: Utilizing aldehydes and amines to form the core structure.

    Esterification: To introduce the ethyl ester group.

    Functional group transformations: Such as hydroxylation and methoxylation to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its bioactive properties and potential as a therapeutic agent.

    Medicine: Exploring its potential use in drug development for various diseases.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Modulating biological pathways by interacting with specific receptors.

    Enzyme inhibition: Inhibiting enzymes involved in disease processes.

    Signal transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures, such as other pyridinecarboxylates or phenethylamines.

    Uniqueness: Its specific functional groups and structural features may confer unique bioactive properties or synthetic utility.

Properties

Molecular Formula

C30H36N2O8

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl 5-[3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C30H36N2O8/c1-5-38-24-13-8-19(16-25(24)39-6-2)14-15-31-26(33)17-22(20-9-11-21(37-4)12-10-20)27-28(34)23(18-32-29(27)35)30(36)40-7-3/h8-13,16,18,22H,5-7,14-15,17H2,1-4H3,(H,31,33)(H2,32,34,35)

InChI Key

AVNVOXWBGALZOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC=C(C=C2)OC)C3=C(C(=CNC3=O)C(=O)OCC)O)OCC

Origin of Product

United States

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